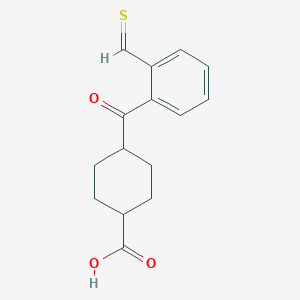
cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C15H16O3S . This compound is characterized by the presence of a cyclohexane ring substituted with a thioformylbenzoyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled temperature and pressure conditions.
Introduction of the Thioformylbenzoyl Group: The thioformylbenzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with thiol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major product formed is the corresponding alcohol or thiol.
Substitution: Substitution reactions can occur at the benzoyl group, where the thioformyl group can be replaced by other functional groups such as halogens or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, Lewis acids or bases.
Scientific Research Applications
Chemistry: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate the mechanisms of various biochemical pathways.
Medicine: Although not widely used in clinical settings, cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid has potential applications in drug discovery and development. It is studied for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thioformyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
cis-4-(2-Thiomethylbenzoyl)cyclohexanecarboxylic acid: This compound has a similar structure but with a thiomethyl group instead of a thioformyl group. It exhibits different reactivity and biological activity due to the presence of the methyl group.
cis-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid: This compound has the thioformyl group at the 4-position of the benzoyl ring. It shows different chemical and biological properties compared to cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid.
Uniqueness: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the thioformyl group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows it to interact with specific molecular targets, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(13-4-2-1-3-12(13)9-19)10-5-7-11(8-6-10)15(17)18/h1-4,9-11H,5-8H2,(H,17,18) |
InChI Key |
VMFOVRSXUNVDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















